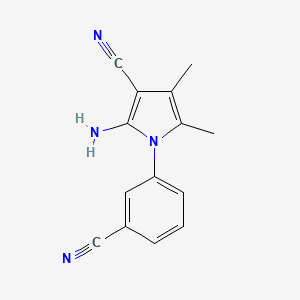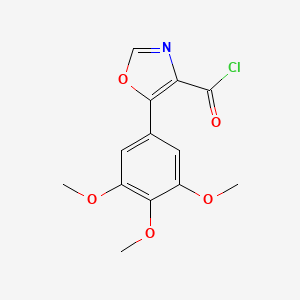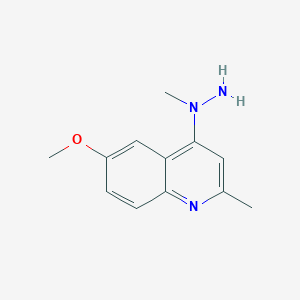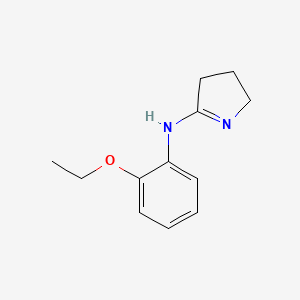
N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine is an organic compound that belongs to the class of pyrroles This compound is characterized by the presence of an ethoxyphenyl group attached to the pyrrole ring
Métodos De Preparación
The synthesis of N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine typically involves the reaction of 2-ethoxyaniline with a suitable pyrrole precursor under specific conditions. One common method includes the use of diethyl oxalate and o-ethylaniline as starting materials . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions with halogens such as bromine . Common reagents used in these reactions include bromine, acetic acid, and chloroform. The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can lead to the formation of brominated analogs with altered biological activity.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine has been studied for its potential applications in various scientific fields. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a bioactive compound with various pharmacological properties. In medicine, it may serve as a lead compound for the development of new therapeutic agents. Additionally, it has applications in the industry as an additive in polymers and other materials .
Mecanismo De Acción
The mechanism of action of N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine can be compared with other similar compounds such as N-(2-methoxybenzyl)-substituted phenethylamines and indole derivatives These compounds share structural similarities but differ in their chemical properties and biological activities
Similar Compounds
- N-(2-methoxybenzyl)-substituted phenethylamines
- Indole derivatives
- N-(2-ethoxyphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide
Propiedades
Fórmula molecular |
C12H16N2O |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C12H16N2O/c1-2-15-11-7-4-3-6-10(11)14-12-8-5-9-13-12/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,14) |
Clave InChI |
WPGSMSNHAMZINK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1NC2=NCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


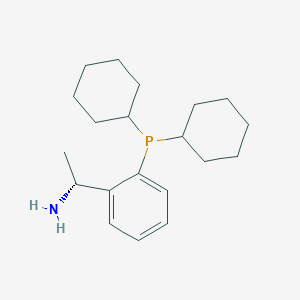
![7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide](/img/structure/B12875961.png)
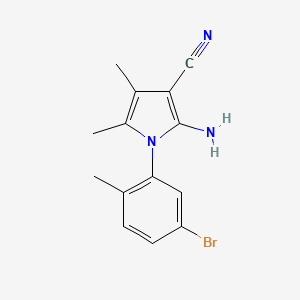
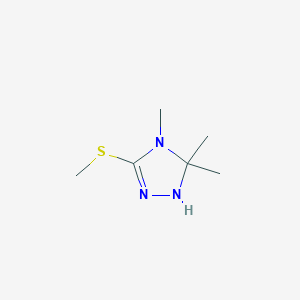

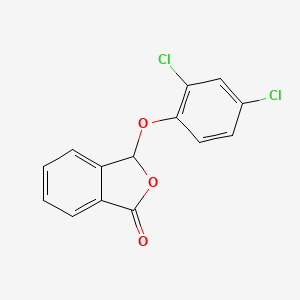
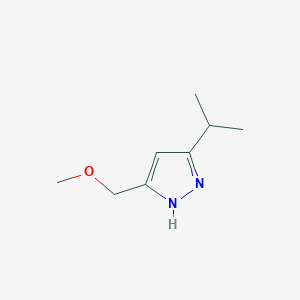
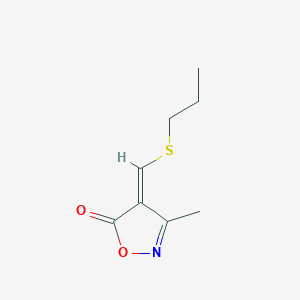
![3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime](/img/structure/B12876009.png)
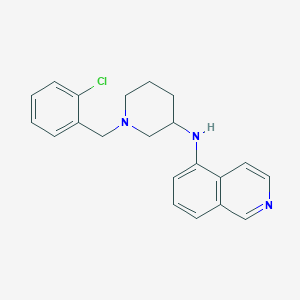
![3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876016.png)
